molecular formula C14H19NO4 B1452798 Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate CAS No. 1212061-14-7

Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate

Cat. No. B1452798
M. Wt: 265.3 g/mol
InChI Key: VKPARTXAECEKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, also known as E3CP, is an ester derived from the reaction of ethyl 3-hydroxypropanoate and 4-amino-benzeneethanoyl chloride. It has a variety of uses in the scientific and medical fields, from synthesis to research applications.

Scientific Research Applications

Biodegradation and Environmental Impact

Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate's structural analogue, Ethyl tert-butyl ether (ETBE), has been studied for its biodegradation and environmental fate. Microorganisms in soil and groundwater can aerobically degrade ETBE, using it as a carbon and energy source or via cometabolism with alkanes. The biodegradation process involves several intermediates and enzymes, such as cytochrome P450 monooxygenase and alkane hydroxylases. However, the ether structure and slow degradation kinetics may limit ETBE metabolism. The presence of co-contaminants can influence the aerobic biodegradation of ETBE, either limiting it by preferential metabolism or enhancing it through cometabolism (Thornton et al., 2020).

Biomarkers in Tobacco and Cancer Research

The metabolites of carcinogens, including those similar to Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, have been used as biomarkers in tobacco and cancer research. These biomarkers provide insights into carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans. Notably, specific biomarkers derived from tobacco-specific carcinogens offer high sensitivity and specificity, valuable for studies on environmental tobacco smoke exposure and potentially related substances (Hecht, 2002).

Molecular Mechanisms in Spermatogenesis

Certain chemicals, like Bisphenol A and di(2-ethylhexyl)phthalate (DEHP), and their metabolites act as endocrine disruptors, potentially affecting reproductive organs and spermatogenesis. These compounds preferentially target developing testes during puberty. The review discusses the molecular mechanisms behind germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis, proposing a model at the molecular level to explain these effects (Lagos-Cabré & Moreno, 2012).

Potential in Nutraceutical and Pharmaceutical Industries

Ethyl ferulate, a phenylpropanoid with similarities to Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, exhibits anti-inflammatory, antioxidant, and neuroprotective activities. Despite its pharmacological activities, it remains underexplored by the pharmaceutical and nutraceutical industries. A systematic review and technological prospection highlighted the need for further research to optimize its biological and pharmacological effects, suggesting a similar pathway for related compounds (Cunha et al., 2019).

properties

IUPAC Name

ethyl 3-[4-(ethoxycarbonylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)10-7-11-5-8-12(9-6-11)15-14(17)19-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPARTXAECEKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.